Structural Elucidation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: A Comprehensive NMR and Mass Spectrometry Guide
Structural Elucidation of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: A Comprehensive NMR and Mass Spectrometry Guide
Executive Summary & Electronic Causality
In modern medicinal chemistry, 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol serves as a highly privileged building block. The incorporation of a dialkylamino-substituted pyridine ring is a proven strategy to modulate the physicochemical properties of drug candidates, specifically by enhancing aqueous solubility and tuning the basicity (pKa) of the pharmacophore[1].
From a structural perspective, this molecule exhibits a pronounced "push-pull" electronic distribution. The dimethylamino group at the C-6 position acts as a powerful π -donor (+M effect), pushing electron density into the aromatic system. Conversely, the pyridine nitrogen acts as a π -acceptor (-M effect). Understanding this electronic causality is the foundational key to accurately interpreting its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.
High-Resolution Mass Spectrometry (HRMS) Profiling
Ionization Rationale
The molecule contains two highly basic sites: the sp2-hybridized pyridine nitrogen and the sp3-hybridized dimethylamino nitrogen. As dictated by mass spectrometry best practices for basic nitrogenous compounds, Electrospray Ionization in positive mode (ESI+) is the optimal technique. ESI+ provides a soft ionization environment that preserves the intact pseudo-molecular ion [M+H]+ while allowing for controlled structural elucidation via Collision-Induced Dissociation (CID)[2].
Fragmentation Causality
Upon isolation of the [M+H]+ precursor ion at m/z 167.1184, CID yields highly diagnostic product ions:
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Dehydration (-18 Da): The primary fragmentation pathway is the neutral loss of water from the hydroxyethyl chain, yielding an abundant fragment at m/z 149. This is entropically driven by the formation of a highly conjugated, stable vinyl-pyridine intermediate.
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Dimethylamine Loss (-45 Da): A secondary hallmark of 6-(dimethylamino)pyridine systems is the neutral loss of dimethylamine, which provides definitive proof of the C-6 substitution[3].
HRMS Data Summary
| m/z (Observed) | Ion Formula | Mass Error | Fragmentation Causality |
| 167.1184 | [C9H15N2O]+ | < 2.0 ppm | Intact protonated molecular ion [M+H]+ |
| 149.1078 | [C9H13N2]+ | < 2.0 ppm | Loss of H2O (-18.01 Da); driven by vinyl-pyridine stability |
| 122.0844 | [C7H8N2]+ | < 2.5 ppm | Loss of the hydroxyethyl radical; α -cleavage |
| 104.0738 | [C7H6N]+ | < 2.5 ppm | Sequential loss of H2O and dimethylamine (-45.05 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift Causality
The 1D 1H and 13C NMR spectra of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol are entirely dictated by the resonance effects of the dimethylamino group.
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The Ortho Effect (H-5): The lone pair on the dimethylamino nitrogen delocalizes into the pyridine ring, heavily shielding the ortho position (C-5). Consequently, the H-5 proton is pushed significantly upfield to ~6.45 ppm.
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The Meta/Inductive Effect (H-4 & H-2): The C-4 proton is meta to the dimethylamino group and experiences less shielding, resonating at ~7.35 ppm. The C-2 proton is isolated between the alkyl chain and the highly electronegative pyridine nitrogen, which strongly deshields it, shifting it downfield to ~8.02 ppm[1].
NMR Assignment Data
Acquired in CDCl3 at 400 MHz ( 1H ) and 100 MHz ( 13C ).
| Position | 1H Shift (ppm) | Multiplicity ( J in Hz) | 13C Shift (ppm) | Assignment Logic / Causality |
| 2 | 8.02 | d (2.4) | 147.2 | Deshielded by adjacent Pyridine-N |
| 3 | - | - | 123.4 | Quaternary, attached to ethyl chain |
| 4 | 7.35 | dd (8.6, 2.4) | 137.8 | Meta to NMe2 , standard aromatic shift |
| 5 | 6.45 | d (8.6) | 105.6 | Ortho to NMe2 (+M resonance shielding) |
| 6 | - | - | 158.5 | Quaternary, attached to NMe2 |
| N(CH3)2 | 3.05 | s (6H) | 38.5 | Dimethylamino methyl groups |
| CH2 -Ar | 2.75 | t (6.5, 2H) | 35.4 | Benzylic-type methylene |
| CH2 -OH | 3.80 | t (6.5, 2H) | 63.2 | Deshielded by adjacent hydroxyl oxygen |
| OH | 1.80 | br s (1H) | - | Exchangeable proton |
2D NMR Regiochemical Validation
To unambiguously prove the 3,6-disubstitution pattern (often referred to as 2,5-disubstitution relative to the nitrogen), Heteronuclear Multiple Bond Correlation (HMBC) is required. The logic relies on 3-bond ( 3JC−H ) scalar couplings.
HMBC correlation network confirming the 3,6-disubstitution pattern of the pyridine ring.
Self-Validating Experimental Protocols
Protocol A: LC-HRMS Acquisition Workflow
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of H2O /MeOH (50:50) containing 0.1% formic acid.
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Causality: The formic acid ensures complete protonation of the basic nitrogens in solution, maximizing the ESI+ ionization efficiency and preventing signal suppression.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometer Tuning (Self-Validation step): Prior to sample injection, continuously infuse a known lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). The system must read the lock-mass within < 1.0 ppm error. If the error exceeds this threshold, the TOF flight tube requires recalibration before proceeding.
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Acquisition: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to a ramp of 15–30 eV to capture both the intact [M+H]+ and the diagnostic -18 Da and -45 Da fragments.
Protocol B: Quantitative 1D and 2D NMR Workflow
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Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: A high sample concentration (approx. 150 mM) is critical to ensure sufficient signal-to-noise (S/N) for the insensitive 13C nucleus and to allow for rapid acquisition of 2D HMBC/HSQC spectra.
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Instrument Shimming (Self-Validation step): Insert the sample into a ≥ 400 MHz NMR spectrometer. Lock onto the deuterium signal. Execute automated 3D gradient shimming (e.g., TopShim). Validate the shim quality by observing the 1D 1H spectrum: the TMS peak must exhibit a linewidth at half-height ( w1/2 ) of < 1.0 Hz. Do not proceed to 2D acquisition if the lineshape is asymmetrical.
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1D 1H Acquisition: Acquire 16 scans. Set the relaxation delay (D1) to 5.0 seconds.
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Causality: A D1 delay of > 5* T1 ensures that all protons fully relax between pulses, allowing for absolute, quantitative integration of the methyl and methylene groups.
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2D HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms (optimized for an 8 Hz 3JC−H coupling). Acquire 256 increments in the t1 dimension to ensure adequate resolution of the closely spaced C-2 and C-4 carbon signals.
References
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[1] Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology. ProQuest Dissertations Publishing. Available at:
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[2] Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at:
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[3] Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at:
